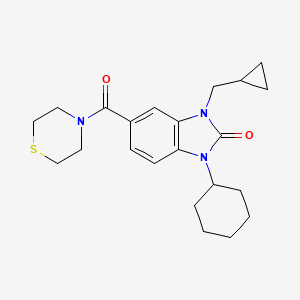

![molecular formula C21H27N5O3 B5538118 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)

4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine” is a multifaceted molecule, studied within the realm of organic chemistry for its unique structure and potential biochemical applications. This analysis delves into the chemical synthesis, structural specifics, and both physical and chemical properties, drawing on current scientific investigations.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, including condensation reactions, nucleophilic substitutions, and various forms of catalysis. Typically, these syntheses yield compounds with significant pharmacological potential, indicative of their structural and functional diversity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Molecular Structure Analysis

The molecular structure of similar pyrimidine derivatives has been elucidated using various analytical techniques, including X-ray crystallography. These compounds often exhibit complex geometries, bonding patterns, and intermolecular interactions, which play critical roles in their chemical reactivity and biological activity (Z. Karczmarzyk, W. Malinka, 2004).

Chemical Reactions and Properties

Pyrimidine derivatives, including those similar to the compound of interest, participate in a variety of chemical reactions, such as alkylation, acylation, and ring transformations. These reactions are pivotal for the modification of the core structure, influencing both the physical and biological properties of the compounds (S. Sondhi, Shubhi Jain, Monica Dinodia, R. Shukla, R. Raghubir, 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structures, are closely linked to their molecular frameworks. These properties are essential for understanding the compound’s stability, solubility, and overall behavior under different environmental conditions (Xiaolong Wang, Yan-feng Li, Tao Ma, Shu-jiang Zhang, Chenliang Gong, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the structural attributes of pyrimidine derivatives. The electron distribution within the molecule, presence of functional groups, and overall molecular geometry contribute to its chemical behavior and potential as a bioactive molecule (M. B. Bushuev, V. P. Krivopalov, N. Pervukhina, D. Y. Naumov, G. G. Moskalenko, K. Vinogradova, L. A. Sheludyakova, S. V. Larionov, 2010).

Scientific Research Applications

Synthesis and Medicinal Applications

- Anti-inflammatory and Analgesic Agents : A study synthesized novel heterocyclic compounds, including derivatives related to the pyrimidine structure, which demonstrated significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Antiviral and Cytotoxic Agents : A research synthesized 3,5-bis(arylidene)-4-piperidones and related pyrimidines, which showed promising antiviral and antitumor activities (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

- Antiproliferative Effect Against Cancer Cell Lines : New derivatives of pyrimidines were synthesized and found to have notable antiproliferative effects against various human cancer cell lines (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Biological Research

- Plant Growth Research : Pyrimidine derivatives are used in physiological research to understand the regulation of terpenoid metabolism in plants, which is related to cell division, elongation, and senescence (Grossmann, 1990).

- DNA and Molecular Research : Certain derivatives play a role in DNA detection and fluorescent probing due to their unique spectroscopic characteristics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Material Science and Chemistry

- Corrosion Inhibition : Piperidine derivatives have been studied for their efficiency in inhibiting iron corrosion, with applications in material protection (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

- Crystallography and Structural Analysis : Research on pyrimidine and its derivatives contributes to crystallographic studies and helps in understanding molecular structures (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-28-17-6-5-16(15-18(17)29-2)20(27)25-13-11-24(12-14-25)19-7-8-22-21(23-19)26-9-3-4-10-26/h5-8,15H,3-4,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNSDGVQOQVUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxyphenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)

![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)

![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)

![1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)

![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)

![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)

![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)